![molecular formula C20H24N4O B2842003 N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899393-07-8](/img/structure/B2842003.png)
N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
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Overview
Description
Quinazoline derivatives are a class of N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. Some of the main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, a metal-free sequential decarbonylative annulation of unactivated alkenes for the construction of quinazolinones and dihydroisoquinolinones has been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structures. Quinazoline is a light yellow crystalline solid that is soluble in water .Scientific Research Applications
Antimicrobial Activity
Quinazolinones have shown broad-spectrum antimicrobial activity . For instance, new quinazolin-4-ones were synthesized to overcome antibiotic resistance. The antimicrobial screening revealed that several compounds are broad-spectrum antimicrobial agents with a safe profile on human cell lines .
Anti-Biofilm Formation
Certain quinazolinones have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen . These compounds decreased cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailed the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Anticonvulsant Property
Quinazolinones have shown excellent anticonvulsant efficacy . New derivatives of quinazolinones have been chemically prepared and evaluated for their anticonvulsant property .
Anticancer Activity
Quinazolinones have been found to exhibit anticancer activity . For example, certain N-substituted 2-arylquinazolinones showed a good profile against human ductal breast epithelial tumor and human breast adenocarcinoma .
Anti-Inflammatory Activity
Quinazolinones have also been reported to possess anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimalarial Activity
Quinazolinones have shown antimalarial activity . Their chemical structure constitutes a crucial scaffold of compounds with various therapeutic and biological activities such as antimalarial .
Antihypertensive Activity
Quinazolinones have been reported to possess antihypertensive activity . This makes them potential candidates for the development of new antihypertensive drugs.
Anti-Diabetic Activity
Quinazolinones have also been reported to possess anti-diabetic activity . This makes them potential candidates for the development of new anti-diabetic drugs.
Safety and Hazards
Future Directions
Quinazoline derivatives have shown significant potential in various fields, especially in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic methods and exploring their potential applications in biology, pesticides, and medicine .
properties
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-18(15-8-4-3-5-9-15)20-22-17-11-7-6-10-16(17)19(24(20)23-14)21-12-13-25-2/h3-5,8-9,21H,6-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSZNXVRSLPSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
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